molecular formula C18H15F3IN3O5 B11665472 N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Cat. No.: B11665472
M. Wt: 537.2 g/mol
InChI Key: YWYXDOAWGHUAFD-NUGSKGIGSA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes ethoxy, hydroxy, iodo, nitro, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents and conditions used in these reactions include:

    Ethylation: Introduction of the ethoxy group.

    Iodination: Incorporation of the iodine atom.

    Nitration: Addition of the nitro group.

    Hydrazide formation: Reaction of hydrazine derivatives with appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl compounds.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen exchange reactions, particularly involving the iodine atom.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution reagents: Such as sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby blocking their activity.

    Signal transduction modulation: Affecting cellular signaling pathways to alter biological responses.

    DNA interaction: Binding to DNA and influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxy-5-bromophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxy-5-chlorophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide

Uniqueness

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its bromine or chlorine analogs.

Properties

Molecular Formula

C18H15F3IN3O5

Molecular Weight

537.2 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15F3IN3O5/c1-2-30-15-6-10(5-13(22)17(15)27)9-23-24-16(26)7-11-3-4-12(18(19,20)21)8-14(11)25(28)29/h3-6,8-9,27H,2,7H2,1H3,(H,24,26)/b23-9+

InChI Key

YWYXDOAWGHUAFD-NUGSKGIGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])I)O

Origin of Product

United States

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